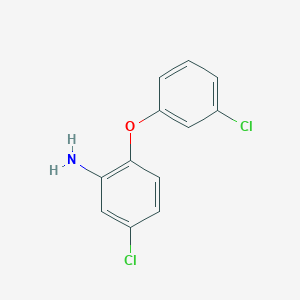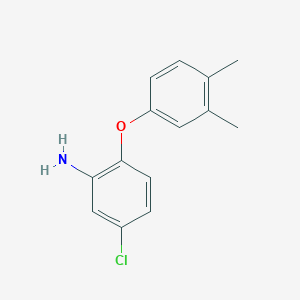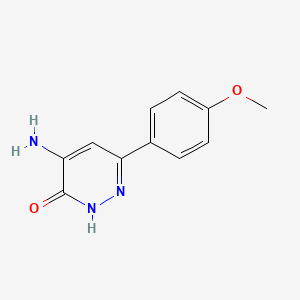![molecular formula C13H19FN2 B3164938 {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 893755-04-9](/img/structure/B3164938.png)
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine
Overview
Description
“{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine” is a synthetic compound . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves intra- and intermolecular reactions . Further exploration of the core structure using chemistry approaches may yield important leads .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential .Chemical Reactions Analysis
The chemical reactions of “this compound” involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis and Evaluation in Pharmacology
One area of research involves the synthesis and evaluation of ligands for D2-like receptors, highlighting the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at these receptors. Such studies indicate the potential for developing antipsychotic agents based on the structural framework of arylcycloalkylamines, which include compounds like "{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine" (Sikazwe et al., 2009).
Pharmacokinetics and Metabolic Pathways
Research into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of these inhibitors, which is crucial for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered. This research is relevant for understanding the metabolic pathways and potential DDIs involving compounds similar to "this compound" (Khojasteh et al., 2011).
Therapeutic Potential in Neuropsychiatric Disorders
The therapeutic potential of D2 receptor modulators in treating neuropsychiatric disorders is a significant area of study. This research provides insights into the structural requirements for high D2 receptor affinity, which is vital for developing new treatments for conditions such as schizophrenia and depression. It highlights the critical moieties and structural elements for the activity of compounds within the 1,4-disubstituted aromatic cyclic amine group, to which "this compound" is related (Jůza et al., 2022).
Chemical Synthesis and Industrial Applications
The development of specific synthesis methods for key intermediates used in the manufacture of pharmaceuticals is also a crucial research domain. For example, studies on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for anti-inflammatory drugs, can provide valuable insights into the synthetic routes and applications of fluorinated compounds, including those related to "this compound" (Qiu et al., 2009).
Future Directions
properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZQDRZYOJNNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-[3-(Benzyloxy)phenyl]nicotinate](/img/structure/B3164865.png)


![5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3164899.png)
![5-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B3164906.png)



![{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine](/img/structure/B3164933.png)
![2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3164946.png)

![[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine](/img/structure/B3164967.png)
